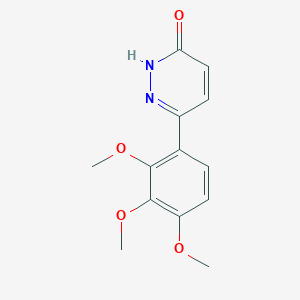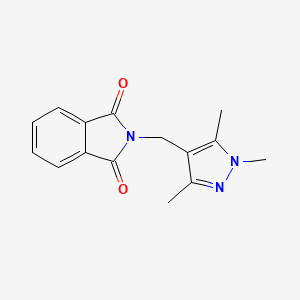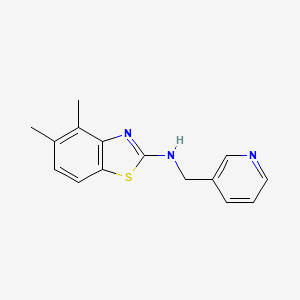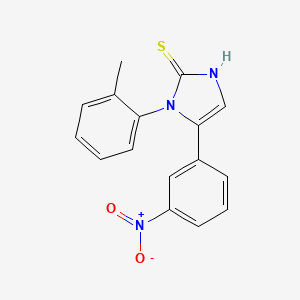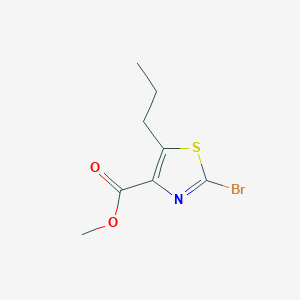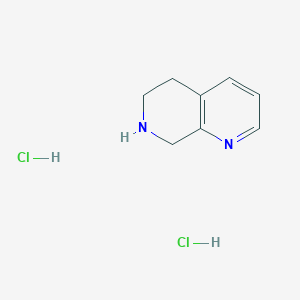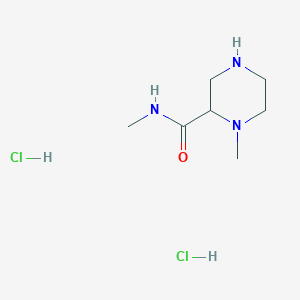
1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride
Übersicht
Beschreibung
“1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride” is a compound with the CAS Number: 1361111-35-4 . Its IUPAC name is N,1-dimethyl-2-piperazinecarboxamide dihydrochloride . The compound has a molecular weight of 230.14 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride” is 1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Applications
Piperazine derivatives have demonstrated substantial antimicrobial activities, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds, due to their structural versatility, have been pivotal in the development of potent anti-TB molecules, showcasing a broad spectrum of activity against various pathogens (Girase et al., 2020). The structure-activity relationship (SAR) studies of piperazine-based compounds offer insights into their design and optimization for enhanced anti-mycobacterial efficacy.
CNS Agents and Antipsychotic Effects
The central nervous system (CNS) activity of piperazine derivatives is well-documented, with several compounds reaching clinical application stages for treating conditions such as depression, psychosis, and anxiety. The metabolism and disposition of these derivatives, including their transformation into 1-aryl-piperazines, have been studied for their serotonin receptor-related effects, which are crucial for their therapeutic actions in CNS disorders (Caccia, 2007).
Anticancer Research
The exploration of piperazine derivatives in anticancer research has been promising, with compounds like piperazine ferulate showing potential renoprotective effects in diabetic nephropathy, which is significant given the kidney damage risk associated with certain cancer treatments (Yang et al., 2021). Moreover, the role of α1-adrenoceptor antagonists, many of which contain piperazine structures, in the treatment of prostate and other cancers, highlights the therapeutic versatility of piperazine derivatives in oncology (Batty et al., 2016).
Environmental Applications
In addition to their biomedical applications, piperazine derivatives have been utilized in environmental science, particularly in the development of nanofiltration membranes. These membranes, often incorporating piperazine-based polyamide films, have shown exceptional performance in water treatment and desalination processes, underscoring the environmental significance of piperazine derivatives (Shao et al., 2022).
Safety And Hazards
Zukünftige Richtungen
The future directions for “1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride” would depend on its potential applications and biological activities. As a piperazine derivative, it could be explored for various pharmaceutical applications given the wide range of biological and pharmaceutical activity of piperazine derivatives .
Eigenschaften
IUPAC Name |
N,1-dimethylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWDLURZUJBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCN1C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-piperazine-2-carboxylic acid methylamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



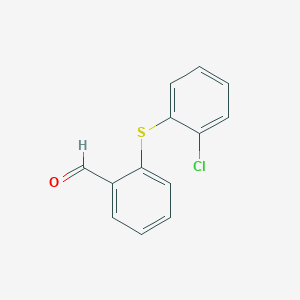
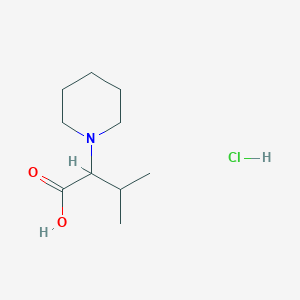
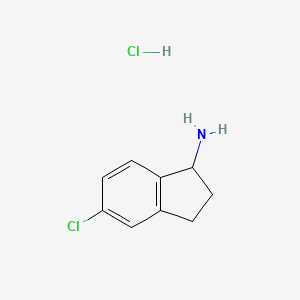
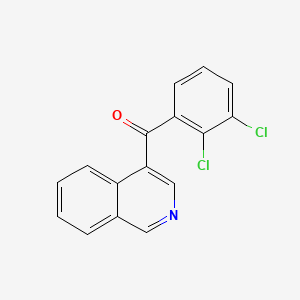
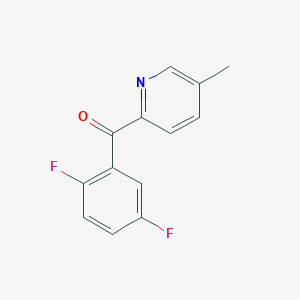
![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

